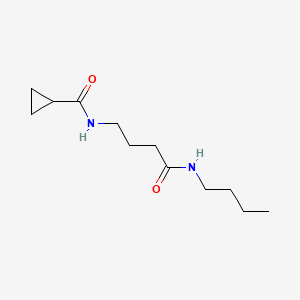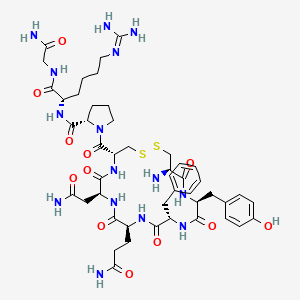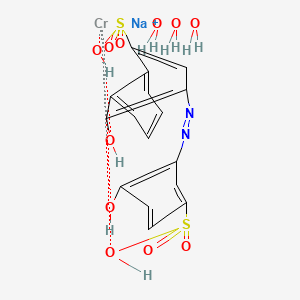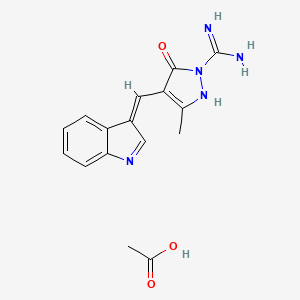
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl ester and a phenyl group.
Méthodes De Préparation
The synthesis of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with butyl chloroformate in the presence of a base to form the butyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new analgesics and other medications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
N-Phenyl-4-piperidinamine (4-AP): Used in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor in the synthesis of fentanyl.
Pethidine (Meperidine): A well-known opioid analgesic with a similar piperidine structure.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
Propriétés
Numéro CAS |
83929-38-8 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
butyl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-3-13-19-15(18)16(9-11-17-12-10-16)14-7-5-4-6-8-14;/h4-8,17H,2-3,9-13H2,1H3;1H |
Clé InChI |
IBTQOQAZUZFKOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)





![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
